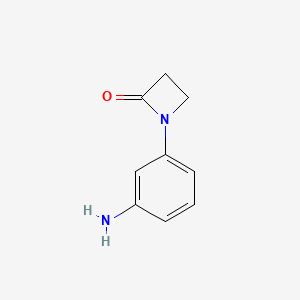

1-(3-Aminophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFABGWMCDSQNCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456595-12-2 | |

| Record name | 1-(3-aminophenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Aminophenyl Azetidin 2 One Analogues

Classical Cycloaddition Reactions in Azetidinone Formation

Cycloaddition reactions represent the most fundamental and widely utilized strategy for constructing the 2-azetidinone ring. These methods involve the formal [2+2] cycloaddition of two components to form the four-membered lactam.

Staudinger Ketene-Imine Cycloadditions

First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene (B1206846) and an imine remains one of the most general and reliable methods for synthesizing β-lactams. mdpi.comwikipedia.org This reaction is of particular importance in the historical synthesis of β-lactam antibiotics. wikipedia.org

The core of the Staudinger synthesis involves the reaction of an imine with a ketene, which is typically generated in situ to avoid its dimerization. mdpi.com A common method for generating the ketene is the dehydrochlorination of an acyl chloride using a tertiary amine, such as triethylamine. mdpi.com The reaction mechanism proceeds through a two-step process. The first step involves a nucleophilic attack by the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This is followed by a conrotatory electrocyclic ring closure of the zwitterion to yield the final β-lactam product. mdpi.com

The stereochemical outcome of the Staudinger reaction (i.e., the formation of cis or trans isomers) is highly dependent on several factors, including the structure of the reactants, the solvent, the reaction temperature, and the order of reagent addition. mdpi.comencyclopedia.pub For instance, the reaction of polyaromatic imines with various acid chlorides in the presence of triethylamine at low temperatures has been shown to produce exclusively trans-β-lactams in good yields. nih.gov The stereoselectivity arises from the competition between the direct ring closure of the zwitterionic intermediate and its potential isomerization. organic-chemistry.org Electron-donating groups on the imine can facilitate the initial nucleophilic attack. wikipedia.org

Ketenes can be generated from various precursors, including acyl chlorides, acyl bromides, carboxylic acids, and diazo compounds. researchgate.net The versatility of the Staudinger reaction allows for the synthesis of a wide array of substituted 2-azetidinones, including those with chloro, acetamido, and aryl groups at various positions on the lactam ring. mdpi.com

Alternative Intermolecular Cycloaddition Approaches

While the Staudinger reaction is dominant, other intermolecular cycloaddition strategies have been developed for azetidinone synthesis. A notable alternative is the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene. nih.gov This reaction provides a powerful tool for constructing the four-membered azetidine ring system, though its application has faced challenges such as competing E/Z isomerization of the imine. nih.gov Recent advancements have explored visible-light-mediated versions of this reaction, utilizing the triplet state reactivity of oximes to react with a wide range of alkenes under mild conditions. nih.gov This approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov

Another important class of reactions involves the condensation of ester enolates with imines. This method provides a route to the β-lactam ring through the formation of a carbon-carbon bond and a carbon-nitrogen bond in a stepwise manner, often involving a Reformatsky-type reaction where an α-haloester and an imine react in the presence of zinc. researchgate.net

Contemporary and Green Chemistry Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on developing more efficient, environmentally benign, and rapid methodologies. These principles have been successfully applied to the synthesis of 2-azetidinone analogues, leading to protocols that offer significant advantages over traditional methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in In the context of 2-azetidinone synthesis, microwave irradiation offers dramatic reductions in reaction times and often leads to higher product yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to the cyclization step of Schiff bases with chloroacetyl chloride to form the β-lactam ring. aip.orgaip.org

For example, the synthesis of 1-acetamido-3-chloro-2-azetidinones via the Staudinger reaction was compared under conventional and microwave heating. mdpi.com The conventional method required 16–24 hours to afford yields of 50–60%, whereas the microwave-assisted protocol was complete in just 30–45 minutes with significantly improved yields of 81–96%. mdpi.com This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave energy. rasayanjournal.co.in The use of microwave irradiation is considered a greener methodology as it is clean, fast, and economical. rasayanjournal.co.inijpsr.com

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 16–24 hours | 50–60% | mdpi.com |

| Microwave Irradiation | 30–45 minutes | 81–96% | mdpi.com |

Sonochemical and Stirring-Based Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesizing β-lactams. High-intensity ultrasound (HIU) has been effectively used to promote Reformatsky reactions between imines and α-bromoesters in the presence of zinc. researchgate.net This method is successful for both enolizable and non-enolizable imines, affording high yields of β-lactams or the corresponding β-aminoesters in very short reaction times. researchgate.net The power of ultrasound lies in its ability to activate the zinc metal and promote reactions that may not proceed efficiently under conventional conditions. researchgate.net

The synthesis of azetidinone derivatives has also been achieved by reacting novel azomethines with α-haloesters in the presence of a zinc impetus, proceeding through a [2+2] cycloaddition. researchgate.net The efficiency of these reactions can be further enhanced by the addition of various Lewis acids. researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, as it minimizes waste and reduces environmental impact. While not always feasible, certain methodologies for azetidinone synthesis have been adapted to proceed without a solvent, often in conjunction with microwave irradiation. For instance, the reaction of Schiff bases with chloroacetyl chloride can be carried out under solvent-free conditions, providing a clean and efficient route to the desired β-lactam products. nih.gov These methods often involve grinding the reactants together before irradiation, simplifying the workup procedure and further enhancing the green credentials of the synthesis.

Stereoselective and Chiral Synthesis of Azetidinone Derivatives

The biological activity of β-lactam compounds is intimately linked to their stereochemistry. Consequently, significant research has focused on methods to control the relative and absolute configuration of substituents on the azetidinone ring.

The most prevalent method for constructing the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition that forms the four-membered ring. rsc.org The diastereoselectivity of this reaction, which dictates the cis or trans relationship between substituents at the C-3 and C-4 positions, can be influenced by various factors including the choice of catalyst, solvent, and the electronic nature of the reactants. rsc.orgresearchgate.net

The mechanism of the Staudinger reaction is thought to proceed through a zwitterionic intermediate. The stereochemical outcome is determined during the conrotatory ring closure step. beilstein-journals.org By carefully selecting the reaction conditions, chemists can favor the formation of one diastereomer over the other. For instance, the reaction of polyaromatic imines with various acid chlorides in the presence of triethylamine has been shown to produce exclusively trans-β-lactams. nih.gov Conversely, rhodium-catalyzed reactions involving N-hydroxyanilines, enynones, and diazo compounds can lead to the formation of fully substituted β-lactams with exclusively cis geometry. rsc.org

Ligand-controlled stereodivergent synthesis offers another powerful tool for controlling diastereoselectivity. In a palladium-catalyzed intramolecular Tsuji–Trost allylation, the judicious selection of the palladium ligand allows for selective access to either the trans isomer (with SPhos) or the cis isomer (with dppp), often with high diastereomeric excess. nih.govresearchgate.net The electronic properties of substituents on the imine's N-phenyl ring can also steer the stereochemical outcome. Electron-donating groups tend to favor direct conrotatory ring closure, resulting in the cis-isomer. researchgate.net

Table 1: Control of Diastereoselectivity in Azetidinone Synthesis

| Reaction Type | Catalyst/Reagents | Key Feature | Predominant Isomer | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Staudinger Cycloaddition | Chiral Nucleophile (Benzoylquinine) | N-Ts-imines with ketenes | cis | 99:1 |

| Staudinger Cycloaddition | Triethylamine / -78°C to rt | Polyaromatic imines with acid chlorides | trans | Exclusive |

| Rhodium-Catalyzed Cascade | Rh(II) catalyst | N-hydroxyanilines, enynones, diazo compounds | cis | Exclusive |

| Palladium-Catalyzed Allylation | Pd(dba)₂ / SPhos | Intramolecular Tsuji–Trost | trans | up to >99:1 |

| Palladium-Catalyzed Allylation | Pd(dba)₂ / dppp | Intramolecular Tsuji–Trost | cis | up to 9:91 |

| Staudinger Cycloaddition | Triethylamine / CH₂Cl₂ | Imine with electron-donating N-phenyl group | cis | Favored |

Achieving enantioselectivity in the synthesis of azetidinone precursors is critical for developing chiral drugs. This is typically accomplished using chiral catalysts that create a chiral environment during the key bond-forming steps.

Catalytic asymmetric synthesis of β-lactams via the Staudinger reaction has been successfully achieved using chiral nucleophilic catalysts. Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) and alkaloids like benzoylquinine (BQ) have proven effective in catalyzing reactions between ketenes and imines, yielding β-lactams with good stereoselection. nih.govorganic-chemistry.org Chiral N-heterocyclic carbenes (NHCs) have also emerged as powerful catalysts, affording cis-β-lactams in good yields, high diastereoselectivities, and excellent enantioselectivities (ee >99%). nih.gov

Metal-catalyzed reactions provide a versatile platform for enantioselective β-lactam synthesis.

Copper Catalysis : Copper complexes with chiral ligands, such as those derived from N-(p-tosyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN), have been applied to the asymmetric Kinugasa reaction to produce β-lactams in high yields and enantioselectivities (up to 92% ee). mdpi.com Another approach involves the copper-catalyzed enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, which provides access to tetrasubstituted 2-azetines, valuable precursors to chiral azetidines, with up to 95% ee. nih.gov

Rhodium Catalysis : Chiral dirhodium carboxylates are effective catalysts for the intramolecular C–H functionalization of enoldiazoacetamides. This method proceeds through donor-acceptor cyclopropene intermediates to form exclusively cis-disubstituted β-lactams with high enantiocontrol. rsc.org

Palladium Catalysis : Palladium-catalyzed enantioselective synthesis can produce β-aryl-β-lactams in high yields and with excellent enantioselectivities. The mechanism involves a C–N reductive elimination step favored by the use of specific aryl iodide oxidants. rsc.org

Table 2: Enantioselective Catalytic Methods for Azetidinone Synthesis

| Catalytic System | Ligand/Catalyst | Reaction Type | Key Feature | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Nucleophile | Benzoylquinine (BQ) | Staudinger Cycloaddition | Catalyzes ketene-imine reaction | >95% |

| Chiral Nucleophile | Planar-chiral 4-(pyrrolidino)pyridine (PPY) | Staudinger Cycloaddition | Wide range of ketenes and imines | Good stereoselection |

| Chiral Carbene | N-Heterocyclic Carbenes (NHCs) | Staudinger Cycloaddition | Good yields and diastereoselectivity | >99% |

| Copper-Catalyzed | CuTc / N,N,N-ligand | Mannich/Lactamization Cascade | Access to enantioenriched α-quaternary β-lactams | up to 92% |

| Rhodium-Catalyzed | Chiral dirhodium carboxylate | Intramolecular C-H Functionalization | From enoldiazoacetamides | High |

| Palladium-Catalyzed | Palladium / Chiral Ligand | C-N Reductive Elimination | Synthesis of β-aryl-β-lactams | Excellent |

Functionalization and Derivatization Approaches at the Aminophenyl Moiety

The 3-aminophenyl group on the N1 position of the azetidinone ring is a versatile handle for introducing a wide range of structural diversity. The primary aromatic amine can undergo numerous chemical transformations, allowing for the synthesis of a vast library of analogues for structure-activity relationship (SAR) studies. ptfarm.pl

Standard reactions for aromatic amines can be readily applied to modify the aminophenyl moiety. These include:

Acylation : Reaction with acid chlorides or anhydrides in the presence of a base converts the amino group into an amide. This is a common strategy to introduce various substituted acyl groups. niscpr.res.in

Sulfonylation : Treatment with sulfonyl chlorides yields sulfonamides. This modification is frequently used in medicinal chemistry to alter physicochemical properties. nih.gov

Schiff Base Formation : Condensation with aldehydes or ketones produces imines (Schiff bases). niscpr.res.inglobalresearchonline.net These intermediates are not only derivatives in their own right but also serve as precursors for further reactions, such as reduction to secondary amines or cycloadditions to form new heterocyclic systems. tandfonline.com

Alkylation : The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization : The primary amine can be converted to a diazonium salt, which is a highly versatile intermediate. It can be subsequently displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, enabling extensive functionalization of the aromatic ring.

The synthesis of various N-substituted-3-chloro-2-azetidinones often begins with a substituted aniline, which is then elaborated into the final product. nih.govglobalresearchonline.net For example, a common synthetic route involves the initial formation of a Schiff base from a substituted aniline and an aldehyde, followed by cyclization with chloroacetyl chloride to form the azetidinone ring. niscpr.res.innih.govresearchgate.net This modular approach allows for the incorporation of a pre-functionalized aminophenyl moiety or the subsequent derivatization of the amino group after the β-lactam ring has been constructed.

Mechanistic Investigations of Azetidinone Ring Formation and Reactivity

Elucidation of Reaction Pathways in [2+2] Cycloadditions

The most prominent and versatile method for the synthesis of the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction. researchgate.netuni.lu This reaction involves the combination of a ketene (B1206846) and an imine to form the β-lactam ring. For the synthesis of 1-(3-aminophenyl)azetidin-2-one, the reaction would proceed between a suitable ketene and N-(3-aminophenyl)methanimine or a related imine.

The mechanism of the Staudinger cycloaddition is generally accepted to be a two-step process. uni.lunih.gov The initial step involves a nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. researchgate.netnih.gov This attack generates a zwitterionic intermediate. The stereochemical and electronic nature of the substituents on both the imine and the ketene play a crucial role in this initial step. Electron-donating groups on the imine are known to facilitate this nucleophilic attack. researchgate.net In the case of this compound, the amino group on the phenyl ring, being an electron-donating group, would be expected to enhance the nucleophilicity of the imine nitrogen, thereby promoting the initial attack on the ketene.

The second step of the mechanism is the ring-closure of the zwitterionic intermediate to form the four-membered β-lactam ring. uni.lunih.gov This step is an intramolecular nucleophilic attack of the enolate carbon on the iminium carbon. nih.gov The stereochemical outcome of the reaction is determined at this stage and is influenced by the relative rates of bond rotation in the intermediate and the ring-closing step. uni.luresearchgate.net

While direct experimental studies on the synthesis of this compound via this pathway are not extensively documented in the literature, computational studies on related aryl imines and ketenes provide valuable insights. nih.govresearchgate.net These studies support the two-step mechanism and highlight the importance of the electronic nature of the substituents in determining the reaction's feasibility and stereoselectivity.

Examination of Strain-Induced Ring Opening Mechanisms

The azetidin-2-one ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This inherent strain is a driving force for various ring-opening reactions, which can be initiated by nucleophiles, acids, or bases. The reactivity of the β-lactam ring is a cornerstone of the biological activity of penicillin and cephalosporin (B10832234) antibiotics, which act by acylating and thereby inactivating bacterial transpeptidases.

The ring opening of this compound can proceed through several pathways. Under acidic conditions, protonation of the carbonyl oxygen or the nitrogen atom can activate the ring towards nucleophilic attack. Basic hydrolysis, on the other hand, typically involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the amide bond. researchgate.net

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic properties of the 3-aminophenyl group exert a significant influence on both the kinetics of the azetidinone ring formation and its thermodynamic stability. As mentioned, the electron-donating amino group is expected to accelerate the initial nucleophilic attack of the imine in the Staudinger cycloaddition. researchgate.net

The thermodynamic stability of the resulting this compound is also influenced by the substituent. The stability of the β-lactam ring is a balance between the destabilizing effect of ring strain and the stabilizing effect of amide resonance. The aminophenyl group, through its electronic effects, can modulate this balance.

To quantify the influence of substituents on the reactivity of aromatic compounds, the Hammett equation is often employed. libretexts.orgmdpi.com This equation relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). For the hydrolysis of N-aryl azetidinones, a positive ρ value is generally observed, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org

While a specific Hammett plot for the hydrolysis of a series of meta-substituted phenylazetidinones including the 3-amino derivative is not available in the literature, data from related systems can be used to estimate the effect. The Hammett constant (σ_meta) for an amino group is -0.16, indicating its electron-donating nature. Based on the general trend observed for N-aryl β-lactams, this would suggest a lower hydrolysis rate constant for this compound compared to the unsubstituted 1-phenylazetidin-2-one.

Table 1: Predicted Influence of Substituents on the Relative Rate of Hydrolysis of 1-Arylazetidin-2-ones

| Substituent (X) in 1-(X-phenyl)azetidin-2-one | Hammett Constant (σ_meta) | Predicted Relative Rate of Hydrolysis (k_X / k_H) |

| H | 0.00 | 1.00 |

| 3-NO₂ | 0.71 | > 1 |

| 3-Cl | 0.37 | > 1 |

| 3-CH₃ | -0.07 | < 1 |

| 3-NH₂ | -0.16 | < 1 |

| 3-OCH₃ | 0.12 | > 1 |

This table is predictive and based on the general principles of Hammett correlations for the hydrolysis of N-aryl β-lactams. Actual experimental values may vary.

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(3-Aminophenyl)azetidin-2-one, offering detailed information about the chemical environment of each hydrogen and carbon atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the 3-aminophenyl group and the azetidin-2-one (B1220530) (β-lactam) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the aliphatic β-lactam ring. The amino (-NH₂) protons would typically appear as a broad singlet. The protons of the azetidinone ring, being adjacent to the carbonyl group and the nitrogen atom, would exhibit characteristic shifts and coupling patterns. The aromatic protons would display a complex splitting pattern (multiplets) typical of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The most downfield signal is expected for the carbonyl carbon (C=O) of the β-lactam ring due to its deshielding environment. The carbons of the phenyl ring will appear in the aromatic region (typically 110-150 ppm), with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing azetidinone substituent. The two methylene (B1212753) (-CH₂-) carbons of the lactam ring will be found in the aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position (Structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Lactam) | - | ~165-170 |

| CH₂ (adjacent to C=O) | Triplet, ~3.0-3.2 | ~40-45 |

| CH₂ (adjacent to N) | Triplet, ~3.5-3.7 | ~45-50 |

| NH₂ | Broad Singlet, ~3.5-4.5 | - |

| Aromatic C-2' | Doublet of Doublets, ~6.8-7.0 | ~115-120 |

| Aromatic C-4' | Multiplet, ~6.6-6.8 | ~118-123 |

| Aromatic C-5' | Triplet, ~7.1-7.3 | ~129-131 |

| Aromatic C-6' | Multiplet, ~6.7-6.9 | ~114-119 |

| Aromatic C-1' (ipso to N) | - | ~138-142 |

| Aromatic C-3' (ipso to NH₂) | - | ~145-148 |

To confirm the assignments from 1D NMR and establish the precise connectivity of the atoms, two-dimensional NMR experiments are indispensable. For related azetidinone structures, 2D NMR has been crucial for confirming the proposed structure and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the two methylene groups on the azetidinone ring, confirming their adjacent relationship. It would also help delineate the coupling network among the protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include correlations from the lactam CH₂ protons to the carbonyl carbon and the ipso-carbon of the phenyl ring, definitively linking the two major fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent and diagnostic peak would be the strong absorption from the β-lactam carbonyl (C=O) group, which typically appears at a higher frequency (around 1730-1770 cm⁻¹) compared to less strained amides due to ring strain. nih.gov Other key absorptions include the N-H stretching of the primary amine, C-N stretching, and various bands corresponding to the aromatic ring. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam Carbonyl (C=O) | Stretch | 1730 - 1770 |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the elemental composition. The molecular formula for this compound is C₉H₁₀N₂O, corresponding to a monoisotopic mass of approximately 162.0793 Da. uni.lu

In electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 163.0866 |

| [M+Na]⁺ | 185.0685 |

| [M+K]⁺ | 201.0425 |

| [M-H]⁻ | 161.0720 |

Data sourced from predicted values. uni.lu

Analysis of the fragmentation pattern in tandem MS (MS/MS) can further confirm the structure. Likely fragmentation pathways would involve the characteristic cleavage of the β-lactam ring and loss of small molecules like CO.

Chromatographic Purity Assessment (TLC, LC-MS)

Chromatographic techniques are essential for verifying the purity of the synthesized compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to check the purity of a sample and to determine the appropriate solvent system for column chromatography purification. For compounds of similar polarity, silica (B1680970) gel plates are commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane) and a polar solvent (like ethyl acetate). rsc.org The compound's purity is indicated by the presence of a single spot.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the definitive technique for purity assessment. A high-performance liquid chromatography (HPLC) system separates the sample from any impurities, and the effluent is directed into a mass spectrometer. A pure sample will show a single sharp peak in the chromatogram. The mass spectrometer provides the molecular weight of the compound in that peak, confirming its identity simultaneously. For related aromatic amines, reversed-phase columns (e.g., C18) with gradients of water/methanol or acetonitrile (B52724) containing formic acid are often employed. ufz.de

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This data is used to confirm the empirical and molecular formula of the synthesized compound. For a pure sample of this compound (C₉H₁₀N₂O), the experimentally determined percentages should closely match the calculated theoretical values. A deviation of less than ±0.4% is generally considered acceptable proof of purity. researchgate.net

Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 66.65% |

| Hydrogen | H | 1.008 | 10.080 | 6.22% |

| Nitrogen | N | 14.007 | 28.014 | 17.28% |

| Oxygen | O | 15.999 | 15.999 | 9.87% |

| Total | 162.192 | 100.00% |

Computational Chemistry and Theoretical Modeling of 1 3 Aminophenyl Azetidin 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its geometry. By approximating the electron density, DFT methods can predict various molecular properties. For derivatives of azetidin-2-one (B1220530), DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G**, provide a reliable means to determine optimized geometries and electronic characteristics. nih.gov These calculations are fundamental for understanding the molecule's stability and reactivity. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. This optimized geometry is crucial for subsequent analyses, including vibrational frequencies and electronic properties.

HOMO-LUMO Energy Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that a molecule is more likely to be chemically reactive. nih.gov

For aromatic compounds, the distribution of HOMO and LUMO orbitals reveals regions of the molecule that are electron-donating and electron-accepting, respectively. scispace.com In 1-(3-aminophenyl)azetidin-2-one, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the azetidin-2-one ring and the phenyl ring. This distribution facilitates intramolecular charge transfer, a process that can be crucial for the molecule's properties and interactions. The energies of these orbitals can be precisely calculated using DFT methods, providing quantitative insights into the molecule's electronic behavior.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. nih.govnih.gov |

Vibrational Wavenumber Predictions and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov For complex molecules, this correlation between theoretical and experimental spectra is invaluable for confirming the molecular structure.

The process involves computing the second derivatives of the energy with respect to the atomic coordinates of the optimized geometry. This yields a set of vibrational frequencies that correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions. For azetidin-2-one derivatives, characteristic vibrational frequencies, like the C=O stretch of the β-lactam ring, can be accurately predicted and compared with experimental data to validate the computational model. researchgate.net

Dipole Moment and Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to denote different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino group would exhibit positive potential. nih.gov

Advanced Topological Analyses (ELF, RDG) for Bonding Characterization

Advanced topological analyses, such as the Electron Localization Function (ELF) and the Reduced Density Gradient (RDG), provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.net

The Electron Localization Function (ELF) is used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. The ELF analysis can differentiate between covalent bonds, ionic bonds, and non-bonding electrons, offering a detailed picture of the electronic structure. researchgate.net

The Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be visualized as distinct surfaces in real space. This method is crucial for understanding how a molecule interacts with its environment and with other molecules.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of conformational changes and intermolecular interactions. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. nih.gov Furthermore, MD simulations can be used to study the interactions of the molecule with solvent molecules or with other molecules in a condensed phase, providing insights into its solvation properties and aggregation behavior. mdpi.com193.6.1

Cheminformatics and Predictive Modeling for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds based on their structure. By developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, it is possible to correlate a molecule's structural features with its biological activity or physical properties. ptfarm.pl

For azetidin-2-one derivatives, QSAR studies have been employed to understand the structural requirements for their biological activities. ptfarm.pl These models use molecular descriptors, which are numerical representations of a molecule's chemical information, to build mathematical equations that can predict the activity of new, unsynthesized compounds. This predictive capability is highly valuable in the drug discovery process, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing.

Strategic Applications of 1 3 Aminophenyl Azetidin 2 One in Complex Organic Synthesis

Utilization as Key Building Blocks for Heterocyclic Scaffolds

The inherent strain of the four-membered azetidin-2-one (B1220530) (or β-lactam) ring makes it susceptible to ring-opening reactions, a property that is extensively exploited in the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the 3-aminophenyl substituent offers a convenient handle for further functionalization and annulation reactions, leading to the formation of more complex fused heterocyclic systems.

The amino group on the phenyl ring can act as a nucleophile, participating in intramolecular cyclization reactions with electrophilic centers introduced elsewhere in the molecule. This strategy has been employed to construct a variety of heterocyclic systems. For instance, reaction of the amino group with suitable reagents can lead to the formation of pyrimidines, quinolines, and other fused heterocycles. The versatility of the amino group allows for a wide range of synthetic transformations, including diazotization followed by Sandmeyer-type reactions, acylation, and alkylation, each opening up new pathways to diverse heterocyclic structures.

Moreover, the β-lactam ring itself can be a precursor to other heterocyclic systems. For example, under specific reaction conditions, the ring can be expanded or rearranged to form larger heterocycles such as piperidines or benzodiazepines. The combination of the reactive β-lactam and the functionalizable aminophenyl group within a single molecule makes 1-(3-aminophenyl)azetidin-2-one a powerful tool for the efficient construction of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds and functional materials. Heterocyclic compounds are a major class in organic chemistry with significant applications in biological and industrial fields, often serving as key templates for the development of therapeutic agents. nih.gov

Precursors in the Synthesis of β-Amino Acids and β-Amino Alcohols

The β-lactam ring is a cyclic amide, and its hydrolysis or alcoholysis provides a direct route to β-amino acids and their corresponding esters. The 1-(3-aminophenyl) substituent can be carried through this transformation, yielding N-aryl-β-amino acids. These non-proteinogenic amino acids are of significant interest in medicinal chemistry and drug design.

The synthesis of β-amino acids from β-lactams is a well-established and efficient method. The reaction typically involves the cleavage of the amide bond within the four-membered ring. This can be achieved under acidic or basic conditions, or through enzymatic means. The resulting β-amino acid derivative can then be further modified at the amino or carboxylic acid terminus.

Furthermore, reduction of the carbonyl group of the azetidin-2-one ring leads to the formation of the corresponding azetidine. Subsequent reductive cleavage of the C-N bond can yield β-amino alcohols. These vicinal amino alcohols are important structural motifs found in numerous natural products and pharmaceuticals. The synthesis of β-amino alcohols can also be achieved through the ring-opening of epoxides with amines, a reaction that highlights the versatility of different synthetic routes to this important functional group. researchgate.net The ability to generate both β-amino acids and β-amino alcohols from a single precursor underscores the synthetic utility of this compound.

| Precursor | Target Molecule | Key Transformation |

| This compound | N-(3-Aminophenyl)-β-alanine | Hydrolysis of β-lactam ring |

| This compound | 2-Amino-3-(3-aminophenylamino)propan-1-ol | Reduction and ring opening |

Integration into Peptidomimetic and Non-Natural Amino Acid Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The rigid four-membered ring of the azetidin-2-one core can serve as a conformational constraint when incorporated into a peptide backbone, effectively mimicking a β-turn or other secondary structures of peptides.

The incorporation of this compound into a peptide chain can be achieved through standard peptide coupling protocols, with either the amino group of the phenyl ring or the nitrogen of the β-lactam ring participating in amide bond formation. The resulting peptidomimetic will have a well-defined three-dimensional structure due to the presence of the rigid azetidinone scaffold. This approach allows for the systematic exploration of the conformational space of a peptide, which is crucial for understanding its biological activity.

Furthermore, as discussed in the previous section, this compound is a precursor to non-natural β-amino acids. The synthesis and incorporation of these unnatural amino acids into peptide sequences is a powerful strategy in peptidomimetic design. nih.gov These modified peptides can exhibit altered receptor binding affinities, selectivities, and pharmacokinetic profiles compared to their natural counterparts. The use of β-lactams in the synthesis of β-amino acid peptides has been explored, although some standard peptide coupling methods may fail with sterically hindered derivatives. rsc.org

| Peptidomimetic Strategy | Role of this compound |

| Conformational Constraint | The rigid azetidin-2-one ring acts as a β-turn mimetic. |

| Non-Natural Amino Acid | Serves as a precursor to N-aryl-β-amino acids for peptide incorporation. |

Exploration in the Construction of Novel Organic Frameworks

The field of materials science has seen a surge of interest in the development of porous crystalline materials known as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are constructed from organic linkers and metal nodes (in the case of MOFs) or through covalent bonds between organic building blocks (in the case of COFs). The predictable and tunable nature of their structures makes them promising candidates for applications in gas storage, separation, and catalysis.

The bifunctional nature of this compound, with its nucleophilic amino group and the potential for the β-lactam ring to participate in further reactions, makes it an intriguing candidate as an organic linker for the construction of novel organic frameworks. The amino group can be utilized to form linkages with other organic building blocks or to coordinate with metal centers. For instance, amino-functionalized linkers are commonly employed in the synthesis of MOFs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Aminophenyl)azetidin-2-one, and how is its structural integrity validated?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like 3-aminoacetophenone ( ) or through Staudinger-type reactions with imines. Post-synthesis, structural validation employs 1H/13C-NMR to confirm the azetidinone ring (δ ~3.5–4.5 ppm for β-lactam protons; δ ~170–175 ppm for carbonyl carbons) and FT-IR for the lactam C=O stretch (~1750 cm⁻¹). X-ray crystallography using SHELX software ( ) resolves stereochemical ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodology :

- NMR : 1H-NMR identifies aromatic protons (δ ~6.5–7.5 ppm) from the 3-aminophenyl group and azetidinone ring protons. 13C-NMR confirms the β-lactam carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110–150 ppm).

- FT-IR : Key peaks include N-H stretches (~3300–3500 cm⁻¹ for primary amine) and lactam C=O (~1750 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 176 for C₉H₁₀N₂O) validate the molecular formula .

Advanced Research Questions

Q. How do electronic effects of the 3-aminophenyl substituent influence the reactivity of the azetidin-2-one ring in nucleophilic addition reactions?

- Methodology : The electron-donating 3-aminophenyl group enhances ring strain in the β-lactam, increasing susceptibility to nucleophilic attack. Reactivity can be quantified via kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) and DFT calculations to map electron density distributions. Comparative studies with substituents like chloro or nitro groups ( ) highlight electronic modulation .

Q. What methodologies are employed to investigate the catalytic potential of this compound in asymmetric synthesis?

- Methodology : The compound’s chiral centers (C3 and C4 in the azetidinone ring) make it a candidate for asymmetric catalysis. Enantioselective HPLC or chiral shift reagents in NMR assess stereochemical outcomes. Catalytic activity in reactions like Michael additions or cyclopropanations is tested under varying conditions (e.g., solvents, temperature) with GC-MS or HPLC monitoring .

Q. In computational studies, how does the conformation of this compound affect its interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like β-lactamases or penicillin-binding proteins. Key parameters include binding affinity (ΔG), hydrogen-bonding networks, and steric compatibility. Comparative studies with derivatives (e.g., Ezetimibe, ) reveal structure-activity relationships .

Q. How does the compound’s stability vary under different environmental conditions, and what degradation pathways are observed?

- Methodology : Accelerated stability studies (ICH guidelines) under UV-Vis light , humidity, and thermal stress (e.g., 40°C/75% RH) identify degradation products via LC-MS . Hydrolytic pathways (β-lactam ring opening) are monitored by pH-dependent kinetic profiling . Surface adsorption effects () are studied using ATR-FTIR on silica or polymer matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.